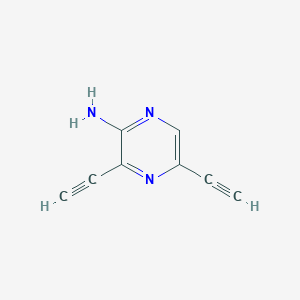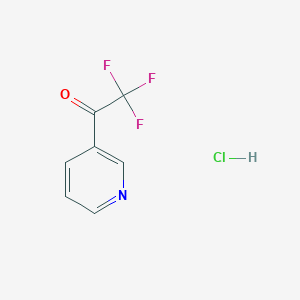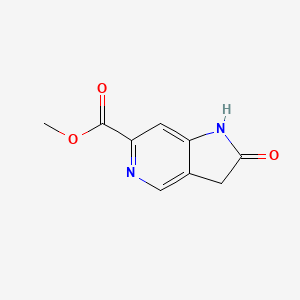![molecular formula C14H23NO5 B1403479 Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 1173294-47-7](/img/structure/B1403479.png)
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate
Overview
Description
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate is an organic compound belonging to the class of bicyclic compounds. It features a unique structure with a fused ring system, which makes it an interesting subject for synthetic and pharmaceutical research. The presence of the Boc (tert-butoxycarbonyl) protecting group and hydroxy functional group further enhances its versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate involves the following steps:
Cycloaddition Reaction: : The formation of the bicyclic structure can be achieved through a [4+2] cycloaddition reaction between a diene and a dienophile under controlled conditions.
Functional Group Modification: : Introducing the hydroxyl group through selective functionalization, possibly via hydroboration-oxidation or epoxidation followed by ring-opening.
Protection and Esterification: : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine, and subsequent esterification leads to the formation of the ethyl ester.
Industrial Production Methods
Industrial production may involve optimized conditions with catalysts to enhance yield and selectivity. Key steps include:
Large-scale cycloaddition using efficient catalytic systems.
High-throughput functional group transformations under controlled temperature and pressure.
Use of automated systems for protection and esterification to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group can be oxidized to a carbonyl compound using reagents like pyridinium chlorochromate (PCC).
Reduction: : The ester moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: : The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : PCC, dichloromethane (DCM), room temperature.
Reduction: : LiAlH4, anhydrous ether, under reflux.
Substitution: : Boc group removal with trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Oxidation: : Carbonyl derivatives.
Reduction: : Corresponding alcohols.
Substitution: : Deprotected amines or further substituted derivatives.
Scientific Research Applications
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate is utilized in various research fields:
Chemistry: : As a building block for complex organic synthesis and as an intermediate in the development of novel compounds.
Biology: : Used in the synthesis of bioactive molecules that can modulate biological pathways.
Medicine: : Potential precursor for pharmaceuticals, particularly those targeting the central nervous system due to its structural resemblance to certain neurotransmitters.
Industry: : In the development of novel materials and as a template for the synthesis of high-value chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Binding to Enzymes: : It can act as an inhibitor or substrate, affecting enzymatic activity.
Pathway Modulation: : Influences biochemical pathways by altering the function of key proteins or receptors.
Structural Role: : Its unique bicyclic structure can stabilize or disrupt molecular conformations.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1S,3S,4S,5S)-rel-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylate: : Lacks the hydroxyl group, which changes its reactivity and applications.
Ethyl (1S,3S,4S,5S)-rel-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate: : Without the Boc protecting group, leading to different reactivity.
Uniqueness
The presence of both the Boc protecting group and the hydroxyl group makes Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate particularly versatile. It can be used in a variety of reactions and applications that other similar compounds may not be suited for. The bicyclic structure further adds to its stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3/t8-,9+,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBVUDYZBFDQKN-VLEAKVRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115249 | |
| Record name | 2-(1,1-Dimethylethyl) 3-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173294-47-7 | |
| Record name | 2-(1,1-Dimethylethyl) 3-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173294-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl) 3-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


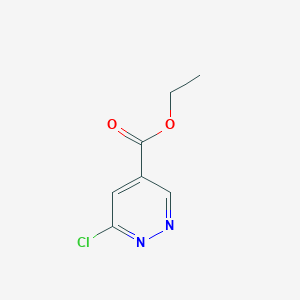
![2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane](/img/structure/B1403397.png)
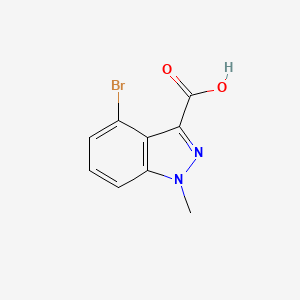
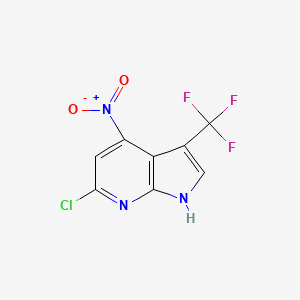
![Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate](/img/structure/B1403402.png)
![(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid](/img/structure/B1403404.png)
![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1403405.png)

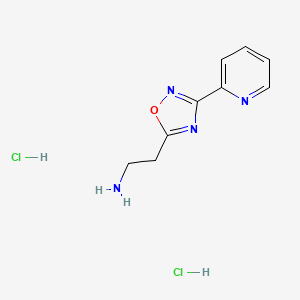

![2-(Dibromomethyl)benzo[d]thiazole](/img/structure/B1403413.png)
